1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE
Overview
Description
1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE typically involves the reaction of 2,4,5-trichlorophenyl sulfone with a thiazine derivative under controlled conditions. One common method includes the use of sulfuryl chloride in acetonitrile as a solvent, which facilitates the formation of the desired thiazine derivative .
Industrial Production Methods
Industrial production of this compound often employs green synthesis methods to minimize environmental impact. These methods include the use of eco-friendly solvents and catalysts, as well as energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen atoms and exhibit similar biological activities.
Thiazines: Similar in structure but may have different substituents and biological properties.
Benzothiazines: Contain a benzene ring fused to a thiazine ring, offering unique properties
Uniqueness
1,4-THIAZINAN-4-YL (2,4,5-TRICHLOROPHENYL) SULFONE is unique due to its specific substitution pattern and the presence of the sulfone group, which imparts distinct chemical and biological properties compared to other thiazine derivatives .
Properties
IUPAC Name |
4-(2,4,5-trichlorophenyl)sulfonylthiomorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2S2/c11-7-5-9(13)10(6-8(7)12)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETIACYIWYCRHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.